

4-Oxocyclohexanecarbonitrile molecular structure and conformation

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

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An In-depth Technical Guide on the Molecular Structure and Conformation of **4-Oxocyclohexanecarbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of **4-oxocyclohexanecarbonitrile**. A thorough understanding of its three-dimensional structure is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and reactivity.

Molecular and Physicochemical Properties

4-Oxocyclohexanecarbonitrile is a bifunctional cyclic molecule containing a ketone and a nitrile group. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol [1]
CAS Number	34916-10-4 [2] [3]
SMILES	N#CC1CCC(=O)CC1 [3]
Boiling Point	271 °C
Flash Point	118 °C
Density	1.05 g/cm ³

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. For **4-oxocyclohexanecarbonitrile**, this leads to a dynamic equilibrium between two primary chair conformers, distinguished by the orientation of the cyano (-C≡N) substituent.

The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations. During this process, an axial substituent becomes equatorial, and an equatorial substituent becomes axial. This process involves higher-energy intermediates, such as the half-chair and the twist-boat conformations.

Caption: Conformational interconversion of **4-oxocyclohexanecarbonitrile**.

The equilibrium between the axial and equatorial conformers is dictated by steric and electronic factors. Generally, the equatorial position is favored for most substituents to avoid destabilizing 1,3-diaxial interactions (steric strain between the axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent). The cyano group is relatively small, leading to less pronounced steric hindrance compared to bulkier groups.

Experimental Protocols for Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-oxocyclohexanecarbonitrile** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Analysis: Acquire a high-resolution ^1H NMR spectrum. The chemical shift and, more importantly, the coupling constants of the proton at C-4 (the carbon bearing the cyano group) are diagnostic. An axial C-4 proton will typically show large coupling constants (8-13 Hz) to the adjacent axial protons and small coupling constants (2-5 Hz) to the adjacent equatorial protons. An equatorial C-4 proton will show small coupling constants to both adjacent axial and equatorial protons (2-5 Hz).
- ^{13}C NMR Analysis: Acquire a proton-decoupled ^{13}C NMR spectrum to identify the chemical shifts of all carbon atoms. The chemical shifts can be sensitive to the conformational state.
- Variable-Temperature NMR: Record ^1H NMR spectra over a range of temperatures (e.g., from 298 K down to 180 K). At lower temperatures, the rate of chair-chair interconversion slows, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. The integration of these signals allows for the calculation of the equilibrium constant (K_{eq}) and the Gibbs free energy difference (ΔG°) between the conformers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information on the functional groups and may show subtle differences between conformers.

Methodology:

- Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or as a solution in a suitable solvent (e.g., CCl_4).
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Analysis: The positions of the C=O stretching band (typically $\sim 1715 \text{ cm}^{-1}$) and the C≡N stretching band (typically $\sim 2250 \text{ cm}^{-1}$) should be analyzed. The exact frequency can be influenced by the substituent's orientation, which affects the dipole moment and bond polarity.

X-ray Crystallography

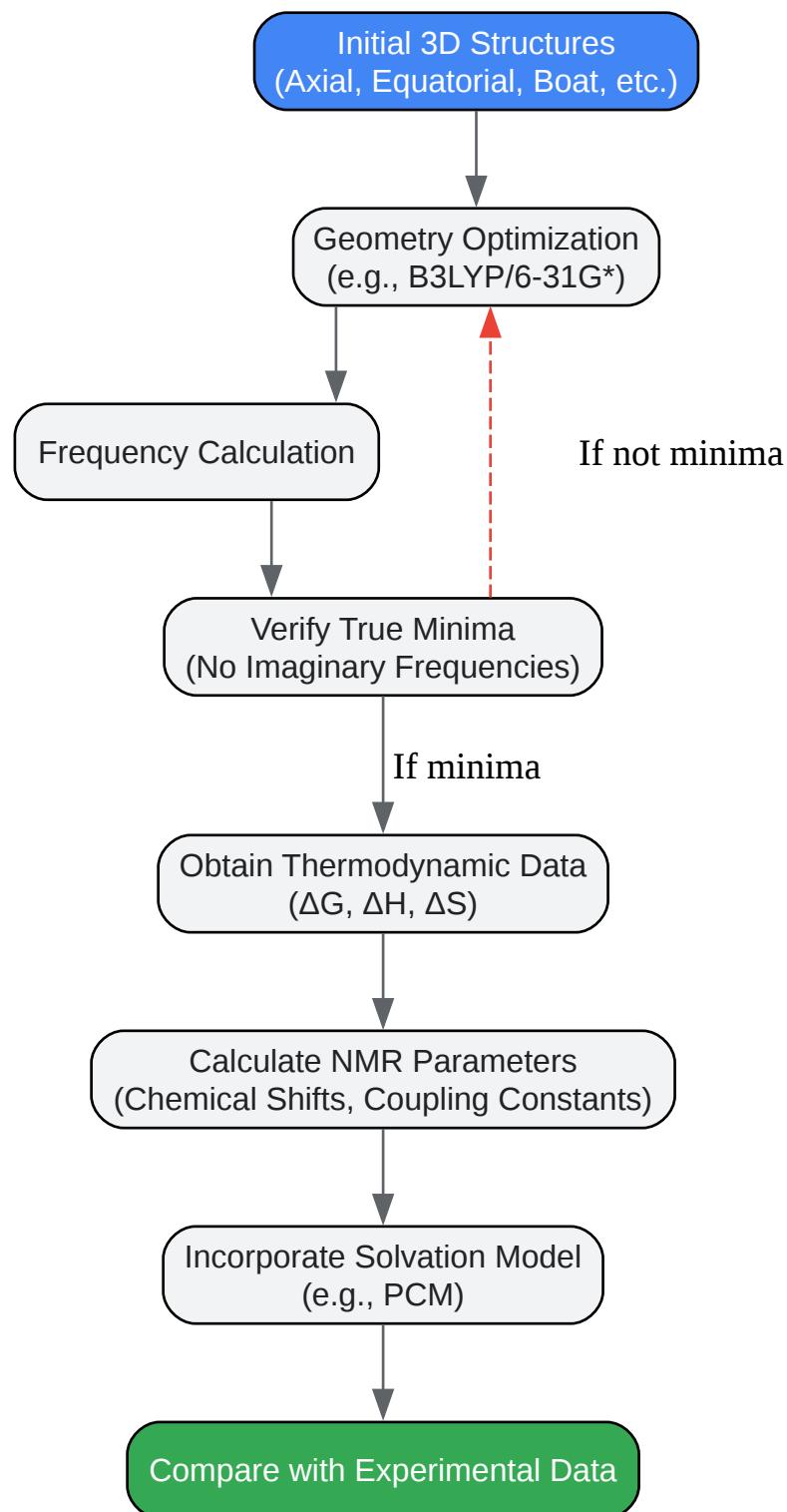
X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Methodology:

- Crystallization: Grow single crystals of **4-oxocyclohexanecarbonitrile** of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

Computational Chemistry Workflow

In silico methods are invaluable for predicting the structures, relative energies, and spectroscopic properties of the different conformers.



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Caption: A typical computational workflow for conformational analysis.

Methodology:

- Structure Generation: Build initial 3D models of the possible conformers (axial and equatorial chair, twist-boat, boat).
- Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
- Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies.
- NMR Parameter Calculation: Calculate theoretical NMR chemical shifts and coupling constants for each stable conformer. These can then be compared to experimental data to assign the observed spectrum to the correct conformer or to determine the equilibrium population.
- Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

By combining these experimental and computational approaches, a comprehensive understanding of the structural and conformational properties of **4-oxocyclohexanecarbonitrile** can be achieved, providing a solid foundation for its application in scientific research and development.

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